1-Fluoroisoquinoline
CAS No.: 394-65-0
Cat. No.: VC8377474
Molecular Formula: C9H6FN
Molecular Weight: 147.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394-65-0 |
|---|---|
| Molecular Formula | C9H6FN |
| Molecular Weight | 147.15 g/mol |
| IUPAC Name | 1-fluoroisoquinoline |
| Standard InChI | InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |
| Standard InChI Key | YYMRKWBKEKCKHM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN=C2F |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2F |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS RN | 394-65-0 | |
| Molecular Formula | ||
| Molecular Mass | 147.15 g/mol | |
| Boiling Point | 208°C | |
| SMILES | FC1=NC=CC=2C=CC=CC12 |
Synthesis and Chemical Pathways
One-Pot Microwave-Assisted Synthesis
Recent advancements in fluorinated isoquinoline synthesis include a microwave-assisted, potassium fluoride-mediated method starting from -fluoroalkyl-1,2,3-triazoles . This one-pot approach involves:
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Thermal Decomposition: -Fluoroalkyl triazoles (1) decompose under microwave irradiation to generate reactive intermediates.
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Formal 1,3-Fluorine Shift: Stereoselective rearrangement produces difluoroazadienes.
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Cyclization: Aromatic annulation forms 1-fluoroalkyl-3-fluoroisoquinolines (2) in yields exceeding 70% .
This method accommodates diverse substituents on the fused benzene or heteroaromatic ring, enabling access to structurally varied derivatives .
Table 2: Key Synthetic Methods for 1-Fluoroisoquinolines
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave-assisted | KF, 150°C, 30 min | >70% | |
| Radical Cyclization | Fluoroalkyl radicals, Cu | 50–65% | |
| Cross-Coupling | Pd catalysis, aryl halides | 60–75% |
Traditional Approaches
Earlier syntheses relied on Bischler–Napieralski cyclization or direct C–H perfluoroalkylation of isoquinolines, albeit with lower efficiency (e.g., 21% yield for valiglurax synthesis) . Radical-based methods, such as fluoroalkyl radical insertion into isonitriles, remain prevalent but require stringent conditions .
Chemical Properties and Reactivity
Electrophilic Substitution
The 3-fluoro and 4-halo substituents in 1-fluoroisoquinolines facilitate nucleophilic aromatic substitution (SAr). For example, fluorine at position 3 is readily displaced by oxygen, sulfur, or nitrogen nucleophiles in polar solvents (Table 3) .
Table 3: Nucleophilic Substitution Reactions of 1-Fluoroisoquinoline
| Nucleophile | Product | Yield | Conditions |
|---|---|---|---|
| Methoxide | 3-Methoxy derivative | 85% | MeOH, 80°C, 6h |
| Thiophenol | 3-Phenylthio derivative | 78% | DMF, 100°C, 12h |
| Ammonia | 3-Amino derivative | 65% | NH, EtOH, reflux |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling at position 4 enables aryl-aryl bond formation, expanding the compound’s utility in drug discovery . For instance, Suzuki-Miyaura coupling with boronic acids introduces aryl groups in yields up to 75% .
Pharmacological Applications and Research Findings
Neuroprotective Effects
A structurally related compound, 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), demonstrated resilience against social defeat stress in mice . Key findings include:
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Social Avoidance Reduction: Repeated FDPI administration (25 mg/kg) mitigated stress-induced social avoidance .
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Prefrontal Cortex Modulation: FDPI normalized stress-altered proteins, including proBDNF, p75, and ERK/CREB ratios .
Table 4: Effects of FDPI on Stress-Induced Protein Changes
| Protein | Stress Effect | FDPI Modulation |
|---|---|---|
| proBDNF | ↑ 50% | ↓ 30% |
| p75 | ↓ 40% | ↑ 25% |
| pERK/ERK | ↓ 35% | ↑ 20% |
Drug Candidate Derivatives
1-Fluoroisoquinoline derivatives are explored as kinase inhibitors and antimicrobial agents. For example, 1-trifluoromethylisoquinolines exhibit nanomolar activity against tropical parasites .
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